(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: is a complex organic compound that features a combination of furan, benzimidazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzimidazole intermediates, followed by their coupling through a nitrile linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired (Z)-configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include primary amines or amides.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- (Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production .
- Caffeine: An alkaloid with a purine structure, known for its stimulant effects .
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
IUPAC Name |
(Z)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-13-3-7-19-20(9-13)26-22(25-19)15(12-24)10-17-6-8-21(27-17)18-11-16(23)5-4-14(18)2/h3-11H,1-2H3,(H,25,26)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDANKDZRSOPGJ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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